molecular formula C13H13N5O3 B14352322 Mycalisine A CAS No. 98890-73-4

Mycalisine A

Cat. No.: B14352322
CAS No.: 98890-73-4
M. Wt: 287.27 g/mol
InChI Key: QKVCQUDQCLOYOP-GIPNMCIBSA-N
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Description

Mycalisine A is a naturally occurring nucleoside isolated from the marine sponge Mycale sp. It belongs to the class of 7-deazapurine nucleosides, which are known for their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Mycalisine A involves a multi-step process starting from toyocamycin. The synthesis includes key steps such as methylation with diazomethane and catalytic amounts of tin(II) chloride, followed by acetylation with acetic anhydride and catalytic amounts of 4-dimethylaminopyridine (DMAP). The final product is obtained through deblocking using methanolic ammonia .

Industrial Production Methods

The use of commercially available starting materials like d-xylose and the implementation of Vorbrüggen glycosylation as a key step make the process feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Mycalisine A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mycalisine A has a wide range of scientific research applications, including:

Mechanism of Action

Mycalisine A exerts its effects by targeting specific molecular pathways involved in cell division. It inhibits the division of fertilized starfish eggs by interfering with the normal function of nucleic acids. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in DNA replication and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the unsaturation between the 4’ and 5’ positions of the ribose moiety.

Properties

CAS No.

98890-73-4

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

4-amino-7-[(2R,3R,4S)-3-hydroxy-4-methoxy-5-methylideneoxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H13N5O3/c1-6-10(20-2)9(19)13(21-6)18-4-7(3-14)8-11(15)16-5-17-12(8)18/h4-5,9-10,13,19H,1H2,2H3,(H2,15,16,17)/t9-,10-,13-/m1/s1

InChI Key

QKVCQUDQCLOYOP-GIPNMCIBSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@@H](OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O

Canonical SMILES

COC1C(C(OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O

Origin of Product

United States

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